molecular formula C21H23Cl2N3O3 B15201578 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione

5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B15201578
M. Wt: 436.3 g/mol
InChI Key: YZHPRPCSKOPESB-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and pyrrole derivatives. The key steps may involve:

    Condensation Reactions: Combining the 2,4-dichlorophenyl derivative with a suitable pyrrole derivative under acidic or basic conditions.

    Cyclization: Formation of the imidazolidine ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.

    Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:

    Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Pathways: Affecting various cellular processes such as gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylimidazolidine-2,4-dione: A structurally similar compound with different substituents on the phenyl ring.

    3-(2-Oxoethyl)-5-methylimidazolidine-2,4-dione: A compound with a similar imidazolidine core but different side chains.

Uniqueness

The uniqueness of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications compared to similar compounds.

Properties

Molecular Formula

C21H23Cl2N3O3

Molecular Weight

436.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C21H23Cl2N3O3/c1-5-8-25-12(2)9-15(13(25)3)18(27)11-26-19(28)21(4,24-20(26)29)16-7-6-14(22)10-17(16)23/h6-7,9-10H,5,8,11H2,1-4H3,(H,24,29)

InChI Key

YZHPRPCSKOPESB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=C1C)C(=O)CN2C(=O)C(NC2=O)(C)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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